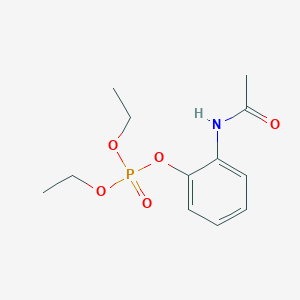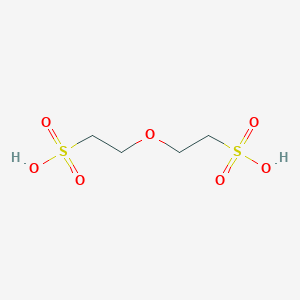
Sulfoethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoethyl ether is a compound that belongs to the class of sulfoalkyl ethers. These compounds are characterized by the presence of a sulfoethyl group (-CH2CH2SO3H) attached to an ether linkage. Sulfoethyl ethers are known for their water solubility and are used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfoethyl ethers can be synthesized through the reaction of vinyl sulfonic acid or its derivatives with an alcohol or phenol in the presence of a base. One common method involves the reaction of vinyl sulfonic acid with an alcohol in the presence of sodium hydroxide. The reaction typically takes place in an inert organic solvent such as dioxane .
Industrial Production Methods
In industrial settings, sulfoethyl ethers are often produced by reacting alkali cellulose with vinyl sulfonic acid or its salts. This method is advantageous due to higher yields and lower alkali consumption compared to other methods . The reaction is typically carried out in a suspension of alkali cellulose in an inert organic solvent, followed by heating to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfoethyl ethers undergo various chemical reactions, including:
Oxidation: Sulfoethyl ethers can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfoethyl ethers to their corresponding alcohols.
Substitution: Sulfoethyl ethers can undergo nucleophilic substitution reactions, where the sulfoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfoethyl ethers have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other compounds and as solvents in various chemical reactions.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Wirkmechanismus
The mechanism of action of sulfoethyl ethers involves their ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfoethyl group can form hydrogen bonds with water molecules, enhancing the solubility of the compound. Additionally, the sulfoethyl group can interact with positively charged sites on proteins and other biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Sulfoethyl ethers can be compared with other sulfoalkyl ethers such as sulfopropyl and sulfobutyl ethers. While all these compounds share similar solubility properties, sulfoethyl ethers are unique due to their shorter alkyl chain, which can result in different reactivity and interaction profiles . Other similar compounds include:
Sulfopropyl ethers: Have a longer alkyl chain, which can affect their solubility and reactivity.
Sulfobutyl ethers: Even longer alkyl chain, leading to further differences in chemical behavior and applications.
Sulfoethyl ethers stand out due to their balance of solubility and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
130138-93-1 |
|---|---|
Molekularformel |
C4H10O7S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
2-(2-sulfoethoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4H10O7S2/c5-12(6,7)3-1-11-2-4-13(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) |
InChI-Schlüssel |
YXFNFSBQEDFMHR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)OCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


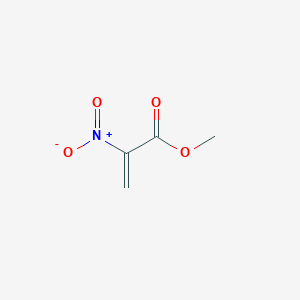
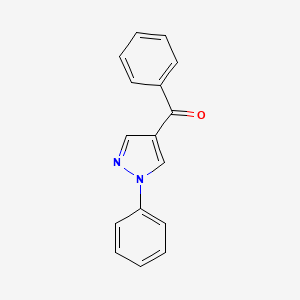

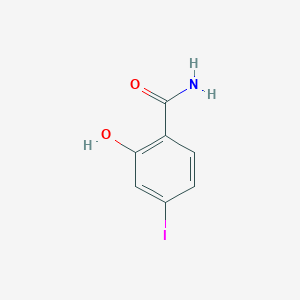
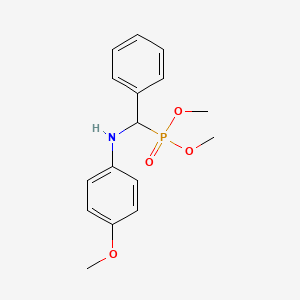
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

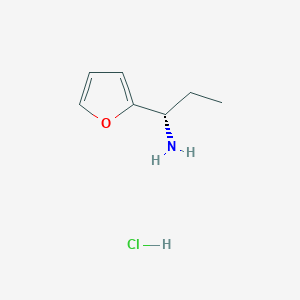
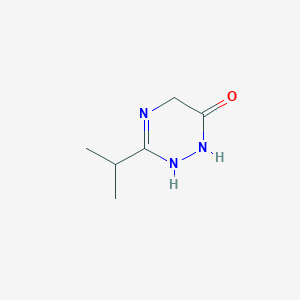
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
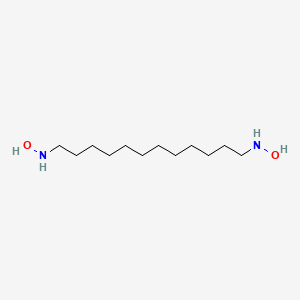
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
